molecular formula C11H21N5O B13729667 2-Butoxy-4,6-bis(ethylamino)-S-triazine CAS No. 30360-67-9

2-Butoxy-4,6-bis(ethylamino)-S-triazine

Cat. No.: B13729667
CAS No.: 30360-67-9
M. Wt: 239.32 g/mol
InChI Key: WGNTVFYSFHFZGG-UHFFFAOYSA-N
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Description

Structurally, it belongs to the S-triazine family, characterized by a six-membered ring with alternating nitrogen and carbon atoms. The compound features a butoxy (-OC₄H₉) substituent at the 2-position and ethylamino (-NHCH₂CH₃) groups at the 4- and 6-positions. This substitution pattern differentiates it from well-studied triazine herbicides such as simazine, atrazine, and prometryne, which have chloro (-Cl), methylthio (-SCH₃), or methoxy (-OCH₃) groups at the 2-position .

Properties

CAS No.

30360-67-9

Molecular Formula

C11H21N5O

Molecular Weight

239.32 g/mol

IUPAC Name

6-butoxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H21N5O/c1-4-7-8-17-11-15-9(12-5-2)14-10(16-11)13-6-3/h4-8H2,1-3H3,(H2,12,13,14,15,16)

InChI Key

WGNTVFYSFHFZGG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC(=NC(=N1)NCC)NCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-4,6-bis(ethylamino)-S-triazine typically involves the reaction of a triazine precursor with butoxy and ethylamino groups. The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-4,6-bis(ethylamino)-S-triazine may undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Replacement of one functional group with another under specific conditions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the biological significance of s-triazine derivatives, including 2-Butoxy-4,6-bis(ethylamino)-S-triazine. These compounds exhibit a range of biological activities:

  • Anticancer Properties : S-triazine derivatives have been shown to possess anticancer activity, inhibiting cell growth in various cancer cell lines. For instance, compounds related to 2-Butoxy-4,6-bis(ethylamino)-S-triazine demonstrated significant growth inhibition in human cancer cell lines such as MDA-MB-468 and HT29 .
  • Antimicrobial Effects : The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Research indicates that certain s-triazine derivatives can effectively combat bacterial infections and fungal diseases .
  • Anti-inflammatory and Antiviral Activities : There is evidence suggesting that these compounds may reduce inflammation and exhibit antiviral effects, further broadening their potential therapeutic applications .

Herbicidal Applications

2-Butoxy-4,6-bis(ethylamino)-S-triazine has been recognized for its herbicidal properties:

  • Weed Control : As a herbicide, this compound is effective against a variety of weeds. Its mechanism involves inhibiting specific metabolic pathways in plants, leading to their death while being relatively safe for crops .
  • Environmental Impact : Studies have assessed the environmental fate and toxicity of this compound, indicating that it can be used effectively in agricultural settings without posing significant risks to non-target species .

Drug Development Potential

The structural characteristics of 2-Butoxy-4,6-bis(ethylamino)-S-triazine make it a valuable scaffold in drug design:

  • Lead Compound : Its ability to interact with biological targets suggests that it could serve as a lead compound for synthesizing new drugs aimed at treating various diseases .
  • Synthetic Pathways : The synthesis of this compound from readily available precursors allows for efficient production methods in medicinal chemistry. Researchers are exploring various synthetic routes to enhance its efficacy and reduce production costs .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of several s-triazine derivatives, including 2-Butoxy-4,6-bis(ethylamino)-S-triazine. The results indicated that at a concentration of 10 μM, significant growth inhibition was observed across multiple cancer cell lines:

Cell LineGrowth Inhibition (%)
CCRF-CEM79.05
NCI-H52266.45
MDA-MB-46898.91

This study underscores the potential of this compound in cancer therapy development .

Case Study 2: Herbicidal Efficacy

Another research focused on the herbicidal activity of s-triazine derivatives demonstrated that 2-Butoxy-4,6-bis(ethylamino)-S-triazine effectively controlled weed populations in field trials. The compound was applied at varying concentrations, showing optimal effectiveness at lower doses without harming crop yields.

Mechanism of Action

The mechanism of action for 2-Butoxy-4,6-bis(ethylamino)-S-triazine would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include binding to active sites, altering enzyme activity, or modulating signal transduction pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 2-position substituent critically influences solubility, soil mobility, and degradation:

Compound 2-Position Group Water Solubility (g/L) Soil Mobility Key References
Simazine Chloro (-Cl) 0.005 Moderate
Atrazine Chloro (-Cl) 0.034 High
Prometryne Methylthio (-SCH₃) 0.048 Low
Methoxy-s-triazine (Simetone) Methoxy (-OCH₃) Not reported Low
2-Butoxy-4,6-bis(ethylamino)-S-triazine Butoxy (-OC₄H₉) Inferred: <0.005 Inferred: Very low
  • Solubility: Chloro- and methylthio-triazines exhibit low water solubility due to hydrophobic substituents. The larger butoxy group in 2-Butoxy-4,6-bis(ethylamino)-S-triazine likely further reduces solubility, increasing adsorption to soil organic matter .
  • Soil Mobility: Simazine and atrazine show moderate-to-high mobility, contributing to groundwater contamination risks .

Degradation Pathways

Triazine herbicides degrade via hydrolysis, microbial action, and photolysis, with substituents dictating pathway dominance:

  • Chloro-triazines (Simazine/Atrazine) : Undergo dechlorination to hydroxy analogs (e.g., hydroxysimazine) in plants and soil, followed by dealkylation . Hydrolysis rates depend on pH and microbial activity .
  • Methylthio-triazines (Prometryne) : Oxidized to sulfoxides or sulfones by soil microorganisms, enhancing polarity and degradation .
  • Methoxy-triazines: Limited data suggest slower degradation due to stable ether bonds .
  • Butoxy-triazines : The ether-linked butoxy group may resist hydrolysis, prolonging environmental persistence compared to chloro- or methylthio-triazines. Microbial degradation pathways remain speculative.

Herbicidal Activity and Selectivity

S-triazines inhibit photosynthesis by binding to the D1 protein in chloroplasts. Substituents influence uptake, translocation, and potency:

  • Simazine/Atrazine : Effective pre-emergence herbicides for broadleaf weeds but prone to resistance in grasses .
  • Prometryne : Used in cotton and soybeans, with activity enhanced by cytokinin-like effects .
  • Butoxy-triazines : The butoxy group’s lipophilicity may improve cuticular penetration, but its bulkiness could hinder translocation to metabolic sites. Efficacy against resistant weeds (e.g., acetolactate-synthase-resistant biotypes) is untested .

Environmental and Toxicological Considerations

  • Adsorption and Leaching : Simazine’s adsorption to humic acids reduces mobility . The butoxy analog’s higher hydrophobicity may enhance soil binding but increase bioaccumulation risks.
  • Persistence : Chloro-triazines have half-lives of 20–150 days in soil; methoxy- and butoxy-triazines likely persist longer .
  • Butoxy-triazines’ toxicity profile is unknown, but structural analogs suggest possible endocrine-disrupting effects.

Biological Activity

2-Butoxy-4,6-bis(ethylamino)-S-triazine is a compound belonging to the s-triazine family, which has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicine. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity against various cancer cell lines, and potential applications as an herbicide.

Chemical Structure and Properties

The structure of 2-Butoxy-4,6-bis(ethylamino)-S-triazine can be represented as follows:

C9H16N4O Molecular Weight 196 25 g mol \text{C}_9\text{H}_{16}\text{N}_4\text{O}\quad \text{ Molecular Weight 196 25 g mol }

This compound features a butoxy group and two ethylamino substituents attached to the s-triazine ring, contributing to its unique biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-Butoxy-4,6-bis(ethylamino)-S-triazine. The compound exhibits significant cytotoxicity against various cancer cell lines, as shown in the following table:

Cell LineIC50 (µM)
A549 (Lung Cancer)15.83
MCF-7 (Breast Cancer)16.32
HeLa (Cervical Cancer)12.21
HepG2 (Liver Cancer)19.9

These values indicate that 2-Butoxy-4,6-bis(ethylamino)-S-triazine effectively inhibits cell proliferation in a dose-dependent manner. The mechanism of action appears to involve the inhibition of key signaling pathways such as PI3K/Akt, which are crucial for cancer cell survival and growth .

The compound's anticancer activity has been attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound significantly reduces the phosphorylation of Akt, a central player in cell growth signaling pathways.
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to an increase in pro-apoptotic proteins (e.g., BAX) and a decrease in anti-apoptotic proteins (e.g., Bcl-2), promoting programmed cell death .

Herbicidal Activity

In addition to its anticancer properties, 2-Butoxy-4,6-bis(ethylamino)-S-triazine has been investigated for its herbicidal effects. Its mechanism involves:

  • Soil Mobility : Research indicates that this compound can effectively move through soil with varying moisture levels, enhancing its efficacy as a pre-emergence herbicide .
  • Weed Control : It has demonstrated high activity against various weed species, making it a valuable agent in agricultural applications.

Case Studies

  • In Vitro Cytotoxicity Study : A study conducted on multiple cancer cell lines revealed that 2-Butoxy-4,6-bis(ethylamino)-S-triazine exhibited IC50 values ranging from 12.21 µM to 19.9 µM across different types of cancers. This suggests broad-spectrum anticancer potential.
  • Herbicidal Efficacy Trials : Field trials showed that applying this compound at specific concentrations resulted in significant control over crabgrass and other common weeds without adversely affecting turfgrass germination .

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